molecular formula C7H15NO2S B126775 N-[2-(Methylsulfinyl)ethyl]butanamide CAS No. 146848-02-4

N-[2-(Methylsulfinyl)ethyl]butanamide

Cat. No.: B126775
CAS No.: 146848-02-4
M. Wt: 177.27 g/mol
InChI Key: VLEOJSWHDHGYOL-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfinyl)ethyl]butanamide is a butanamide derivative characterized by a methylsulfinyl (CH₃S(O)-) group attached to the ethylamine moiety of the amide. The sulfinyl group confers polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl or aryl-substituted butanamides.

Properties

CAS No.

146848-02-4

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

N-(2-methylsulfinylethyl)butanamide

InChI

InChI=1S/C7H15NO2S/c1-3-4-7(9)8-5-6-11(2)10/h3-6H2,1-2H3,(H,8,9)

InChI Key

VLEOJSWHDHGYOL-UHFFFAOYSA-N

SMILES

CCCC(=O)NCCS(=O)C

Canonical SMILES

CCCC(=O)NCCS(=O)C

Synonyms

Butanamide, N-[2-(methylsulfinyl)ethyl]-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

Compounds like 4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzamide (S52) and 2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine (S53) from feature sulfur-containing groups (sulfanyl or methylsulfonyl) . Key differences include:

  • Sulfinyl vs. This may enhance solubility but reduce metabolic stability relative to thioethers.
  • Biological Activity : The sulfanyl-containing compounds in act as kinesin spindle protein (KSP) inhibitors with demonstrated anti-tumor effects . The sulfinyl group’s impact on similar activity remains speculative but could modulate target binding or pharmacokinetics.

Phenolic Ethyl Derivatives

describes N-[2-(4-Hydroxyphenyl)ethyl]butanamide (8d) and its methylated variants (8e, 8f) . Comparisons include:

  • Substituent Effects: The 4-hydroxyphenyl group in 8d is aromatic and capable of hydrogen-bond donation, whereas the methylsulfinyl group in the target compound is non-aromatic but highly polar.
  • Mass Spectrometry: The phenolic derivatives exhibit a base peak at m/z 120 (likely from phenethylamine cleavage). The sulfinyl group may alter fragmentation patterns, producing distinct ions (e.g., sulfoxide-related fragments) .

Nitrophenyl Derivatives

2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide () features a nitro group, which is strongly electron-withdrawing . Contrasts with the target compound:

  • Electronic Effects : The nitro group deactivates the aromatic ring, while the sulfinyl group influences the aliphatic chain’s electronic environment. Both groups increase polarity but via different mechanisms.
  • Applications : Nitro groups are common in agrochemicals and pharmaceuticals; sulfinyl groups may offer advantages in reducing toxicity or improving target specificity.

Complex Butanamide Derivatives

The patent in details a highly substituted butanamide with dimethylaminoethyl, sugar-like tetrahydro-2H-pyran, and methylthio groups . Unlike the target compound, this derivative emphasizes multifunctional pharmacophores. The sulfinyl group’s simplicity may favor synthetic accessibility compared to complex crystalline forms.

Data Table Summarizing Comparisons

Compound Name Substituent Key Properties Biological Activity Source
N-[2-(Methylsulfinyl)ethyl]butanamide 2-(Methylsulfinyl)ethyl Polar, sulfoxide group, H-bond acceptor Not reported Target
4-(((2-Aminoethyl)sulfanyl)...benzamide (S52) Sulfanyl, diphenyl Thioether, moderate polarity KSP inhibitor (anti-tumor)
N-[2-(4-Hydroxyphenyl)ethyl]butanamide (8d) 4-Hydroxyphenethyl Aromatic, H-bond donor/acceptor Not specified
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide Nitrophenyl, ethyl Electron-withdrawing nitro group Not specified
Crystalline butanamide () Multifunctional substituents Complex pharmacophore, crystalline stability Not specified

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